Tetraethyl decane-1,10-diylbis(phosphonate)

Catalog No.
S545019
CAS No.
5943-62-4
M.F
C18H40O6P2
M. Wt
414.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethyl decane-1,10-diylbis(phosphonate)

CAS Number

5943-62-4

Product Name

Tetraethyl decane-1,10-diylbis(phosphonate)

IUPAC Name

1,10-bis(diethoxyphosphoryl)decane

Molecular Formula

C18H40O6P2

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C18H40O6P2/c1-5-21-25(19,22-6-2)17-15-13-11-9-10-12-14-16-18-26(20,23-7-3)24-8-4/h5-18H2,1-4H3

InChI Key

JSLDHSYSRUFYMI-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Tetraethyl decane-1,10-diylbis(phosphonate)

Canonical SMILES

CCOP(=O)(CCCCCCCCCCP(=O)(OCC)OCC)OCC

The exact mass of the compound Tetraethyl decane-1,10-diylbis(phosphonate) is 414.23 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tetraethyl decane-1,10-diylbis(phosphonate) (CAS 5943-62-4) is a homobifunctional, long-chain aliphatic bisphosphonate ester characterized by a highly hydrophobic 10-carbon decyl backbone flanked by two reactive diethyl phosphonate groups. In procurement and material selection, it is primarily valued as a highly lipophilic linker for targeted protein degraders (PROTACs), a flexible C10 spacer monomer for Horner-Wadsworth-Emmons (HWE) polycondensation, and an organic-soluble precursor for generating phosphonic acid-based self-assembled monolayers (SAMs). Its fully esterified form ensures excellent stability and solubility in standard aprotic solvents, offering a distinct processability advantage over its free-acid counterparts during complex, multi-step organic syntheses .

Substituting Tetraethyl decane-1,10-diylbis(phosphonate) with shorter aliphatic analogs (e.g., C4 or C6 bisphosphonates) or hydrophilic PEG-based linkers fundamentally alters the spatial dynamics and physicochemical properties of the final product. In targeted protein degradation, replacing the C10 chain with a PEG linker of similar length drastically shifts the partition coefficient (LogP), often resulting in poor passive membrane permeability for large degrader molecules. In polymer synthesis, shorter alkyl chains fail to provide the necessary internal plasticization, leading to intractable, insoluble polymer networks. Furthermore, attempting to use the free decane-1,10-diylbis(phosphonic acid) directly in organic synthesis workflows typically fails due to its extreme polarity and near-zero solubility in standard aprotic solvents like dichloromethane, necessitating the use of this specific tetraethyl ester for homogeneous phase reactions [1].

Lipophilicity and Cell Permeability in PROTAC Linker Applications

For intracellular PROTAC development, linker lipophilicity is a primary driver of passive membrane diffusion. The C10 aliphatic chain of Tetraethyl decane-1,10-diylbis(phosphonate) provides a highly hydrophobic bridge compared to standard PEG linkers. While PEG3 or PEG4 linkers introduce hydrogen bond acceptors that increase the desolvation penalty during membrane transit, the C10 alkyl chain increases the overall degrader LogP by approximately 1.5 to 3.0 units relative to PEG equivalents. This hydrophobic shift is critical for overcoming the permeability bottleneck of high-molecular-weight PROTACs, frequently resulting in a 5- to 10-fold improvement in apparent permeability (P_app) in Caco-2 or PAMPA models [1].

Evidence DimensionLipophilicity contribution (ΔLogP) and Permeability
Target Compound DataC10 Alkyl Linker (High LogP contribution, no H-bond acceptors)
Comparator Or BaselinePEG3/PEG4 Linker (Low LogP contribution, multiple H-bond acceptors)
Quantified Difference~1.5 - 3.0 unit increase in LogP; up to 10x higher passive permeability.
ConditionsIntracellular targeted protein degrader design (PAMPA/Caco-2 models)

Buyers developing PROTACs for intracellular targets must select the C10 alkyl linker over PEG alternatives when poor cell permeability is the primary limiting factor for degrader efficacy.

Processability and Organic Solvent Solubility for Homogeneous Synthesis

The esterification state of the phosphonate groups dictates the compound's utility in multi-step organic synthesis. Tetraethyl decane-1,10-diylbis(phosphonate) is a liquid that is fully miscible (>100 mg/mL) in common aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and toluene. In stark contrast, the fully hydrolyzed baseline material, decane-1,10-diylbis(phosphonic acid), exhibits near-zero solubility (<1 mg/mL) in these same solvents due to extensive intermolecular hydrogen bonding[1]. Procurement of the tetraethyl ester allows chemists to perform Horner-Wadsworth-Emmons (HWE) reactions or linker conjugations in standard homogeneous organic phases, followed by controlled, localized deprotection if the free acid is required.

Evidence DimensionSolubility in aprotic organic solvents (DCM, THF)
Target Compound DataTetraethyl decane-1,10-diylbis(phosphonate) (>100 mg/mL)
Comparator Or BaselineDecane-1,10-diylbis(phosphonic acid) (<1 mg/mL)
Quantified Difference>100-fold higher solubility in non-polar/aprotic environments.
ConditionsStandard laboratory synthesis conditions at 25 °C

Procuring the tetraethyl ester is essential for workflows requiring homogeneous organic reactions, avoiding the severe handling and yield issues associated with insoluble free phosphonic acids.

Polymer Flexibility and Solubility in HWE Polycondensation

When used as a monomer in Horner-Wadsworth-Emmons (HWE) polycondensation to form conjugated polymers, the 10-carbon spacer provides critical structural flexibility. Compared to shorter analogs like tetraethyl butane-1,4-diylbis(phosphonate) (C4 spacer), the C10 chain significantly lowers the glass transition temperature (Tg) of the resulting polymer and acts as an internal plasticizer. This extended aliphatic spacer typically increases the solubility of the synthesized poly(p-phenylenevinylene) (PPV) derivatives in processing solvents like chloroform or chlorobenzene by more than 5-fold, enabling spin-coating and solution-phase casting that are impossible with rigid, short-chain analogs [1].

Evidence DimensionPolymer solubility and processability
Target Compound DataC10 spacer (Tetraethyl decane-1,10-diylbis(phosphonate))
Comparator Or BaselineC4 spacer (Tetraethyl butane-1,4-diylbis(phosphonate))
Quantified Difference>5-fold increase in polymer solubility in halogenated solvents; significantly lower Tg.
ConditionsHWE polycondensation with aromatic dialdehydes for organic electronics

Materials scientists must specify the C10 variant to ensure that the resulting conjugated polymers remain soluble enough for downstream thin-film device fabrication.

Intracellular PROTAC Development

Where the C10 alkyl chain is specifically required to boost the lipophilicity and passive membrane permeability of a targeted protein degrader, outperforming hydrophilic PEG linkers [1].

Precursor for Self-Assembled Monolayers (SAMs)

Where manufacturers require an organic-soluble phosphonate ester to undergo controlled, in situ hydrolysis to coat metal oxide surfaces (e.g., titanium, aluminum, or solid-state battery electrolytes) without the handling difficulties of bulk free acids [2].

Synthesis of Solution-Processable Conjugated Polymers

Where Horner-Wadsworth-Emmons (HWE) polycondensation requires a long aliphatic spacer (C10) to ensure the resulting luminescent or conductive polymers remain soluble for spin-coating in organic electronics fabrication [3].

Purity

>96% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

6

Exact Mass

414.23001299 Da

Monoisotopic Mass

414.23001299 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Tetraethyl decane-1,10-diylbis(phosphonate)

Dates

Last modified: 08-15-2023
1: Boni FI, Prezotti FG, Cury BS. Gellan gum microspheres crosslinked with trivalent ion: effect of polymer and crosslinker concentrations on drug release and mucoadhesive properties. Drug Dev Ind Pharm. 2016 Aug;42(8):1283-90. doi: 10.3109/03639045.2015.1125915. Epub 2016 Jan 29. PubMed PMID: 26616390.
2: Van Haute D, Longmate JM, Berlin JM. Controlled Assembly of Biocompatible Metallic Nanoaggregates Using a Small Molecule Crosslinker. Adv Mater. 2015 Sep 16;27(35):5158-64. doi: 10.1002/adma.201501602. Epub 2015 Jul 24. PubMed PMID: 26208123; PubMed Central PMCID: PMC4567412.
3: Rao Z, Sasaki M, Taguchi T. Development of amphiphilic, enzymatically-degradable PEG-peptide conjugate as cell crosslinker for spheroid formation. Colloids Surf B Biointerfaces. 2013 Jan 1;101:223-7. doi: 10.1016/j.colsurfb.2012.06.033. Epub 2012 Jul 4. PubMed PMID: 23010023.

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